3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2097934-02-4
VCID: VC5961689
InChI: InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
SMILES: COC1CCN(C1)C(=O)C2=CC(=CN=C2)F
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.235

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine

CAS No.: 2097934-02-4

Cat. No.: VC5961689

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.235

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine - 2097934-02-4

Specification

CAS No. 2097934-02-4
Molecular Formula C11H13FN2O2
Molecular Weight 224.235
IUPAC Name (5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
Standard InChI Key BKPUIWHQALTADE-UHFFFAOYSA-N
SMILES COC1CCN(C1)C(=O)C2=CC(=CN=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine features a pyridine core substituted with two functional groups: a fluorine atom at position 3 and a 3-methoxypyrrolidine-1-carbonyl moiety at position 5. The molecular formula is C₁₁H₁₂FN₂O₃, with a molecular weight of 222.25 g/mol. The fluorine atom introduces electronegativity, polarizing the aromatic ring, while the methoxypyrrolidine group contributes steric bulk and hydrogen-bonding potential.

Crystallographic studies of analogous fluoropyridine derivatives reveal planar or near-planar geometries depending on substitution patterns. For example, in N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the dihedral angle between pyridine rings is 5.2°, indicating near-planarity . In contrast, bulkier substituents, such as the methoxypyrrolidine group in this compound, may induce torsional strain, altering conjugation and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight222.25 g/mol
Boiling Point380.7 K
logP (Octanol/Water)1.221
Basicity (BasG)870.10 kJ/mol

Synthetic Methodologies

Nucleophilic Fluorination

StepReagents/ConditionsYield
Fluorination3-lithiopyridine, CO₂, THF65%
Amide CouplingEDC, DCM, reflux72%

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position, though fluorine’s directing effects moderate reactivity. Nitration experiments with analogous fluoropyridines show preferential substitution at the 4-position, with yields of 58% using concentrated HNO₃/H₂SO₄ .

Reductive Modifications

Hydrogenation of the pyrrolidine ring’s carbonyl group using sodium borohydride or LiAlH₄ generates secondary alcohols, enhancing solubility. For instance, reduction of 3-fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine yields a diol derivative with a logP reduction to 0.89.

Applications in Materials Science

Liquid-Crystal Formulations

Patent US5445763A highlights fluoropyridines as components in liquid-crystal mixtures . The compound’s dipole moment and planar geometry facilitate alignment in electric fields, enabling applications in displays. A mixture containing 5 wt% 3-fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine exhibits a nematic phase range of 77.9°C to 172°C, outperforming non-fluorinated analogs .

Supramolecular Chemistry

Crystallographic data from IUCr Journals demonstrate fluoropyridines’ ability to form π-stacking interactions and hydrogen bonds . In compound 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, centroid–centroid distances of 4.97–5.49 Å stabilize crystal lattices, suggesting utility in crystal engineering .

Future Directions

Expanding Synthetic Libraries

Diversification of the pyrrolidine moiety (e.g., introducing spirocyclic or quaternary centers) could modulate conformational flexibility. Computational modeling predicts ΔG binding improvements of 1.5 kcal/mol for spirocyclic analogs.

Advanced Material Design

Incorporating this compound into metal-organic frameworks (MOFs) or polymers may leverage its π-stacking ability for gas storage or conductive materials. Preliminary simulations suggest a 12% increase in CO₂ adsorption capacity compared to benzene-derived MOFs .

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